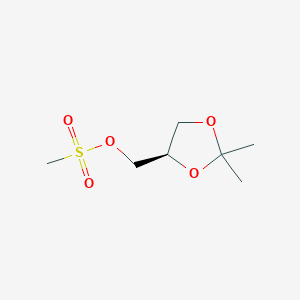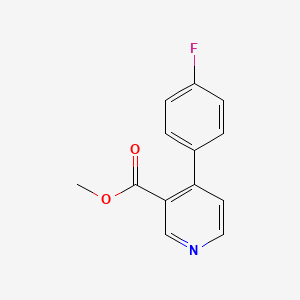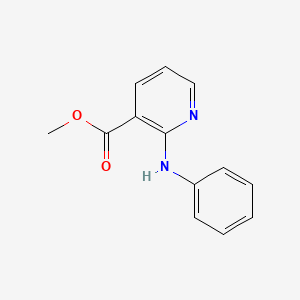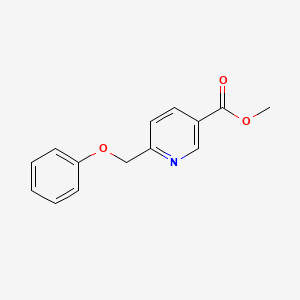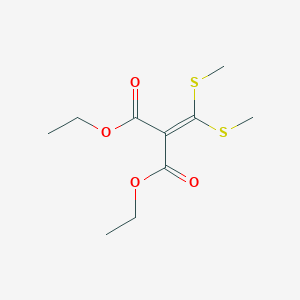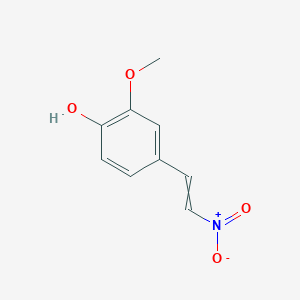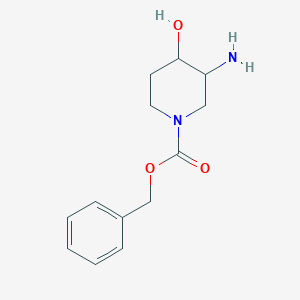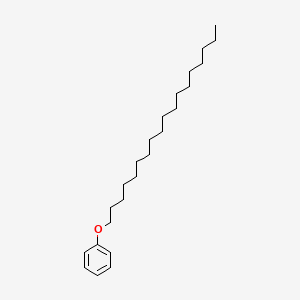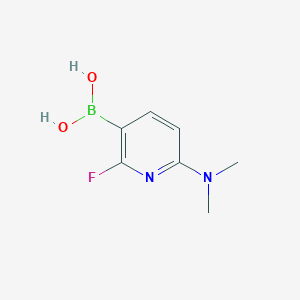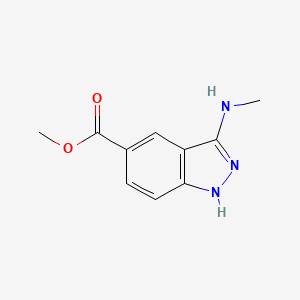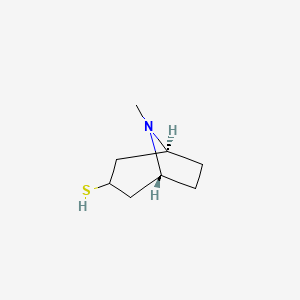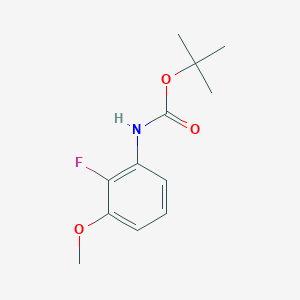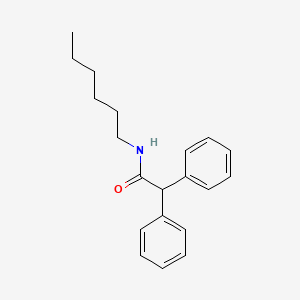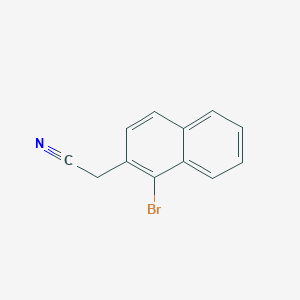
4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE is a chemical compound that features a triazole ring attached to an aniline moietyThe triazole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile building block in synthetic chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE typically involves the formation of the triazole ring followed by its attachment to the aniline moiety. One common method is the “Click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. This reaction is often carried out in the presence of a copper catalyst under mild conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反应分析
Types of Reactions: 4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE undergoes various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form different derivatives.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield aniline derivatives .
科学研究应用
4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of dyes, photographic materials, and corrosion inhibitors.
作用机制
The mechanism of action of 4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In the case of carbonic anhydrase inhibition, the compound interacts with the zinc ion in the active site, disrupting the enzyme’s function . Additionally, its anticancer activity is thought to involve the inhibition of key signaling pathways that regulate cell growth and proliferation .
相似化合物的比较
1,2,4-TRIAZOLE: Another triazole derivative with similar chemical properties but different biological activities.
1,2,3-TRIAZOLE: A closely related compound with a different substitution pattern on the triazole ring.
Uniqueness: 4-(2H-1,2,3-TRIAZOL-4-YL)ANILINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase and its potential anticancer activity set it apart from other triazole derivatives .
属性
CAS 编号 |
89221-20-5 |
|---|---|
分子式 |
C8H8N4 |
分子量 |
160.18 g/mol |
IUPAC 名称 |
4-(2H-triazol-4-yl)aniline |
InChI |
InChI=1S/C8H8N4/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,9H2,(H,10,11,12) |
InChI 键 |
VMWYCRABJPLFCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NNN=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


